molecular formula C18H18N2O3 B5658915 MFCD02352794

MFCD02352794

Cat. No.: B5658915
M. Wt: 310.3 g/mol
InChI Key: YYYROFLNVOLXSE-UHFFFAOYSA-N
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Description

Such compounds are often utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

  • Molecular weight: Likely 200–250 g/mol (comparable to C₆H₅BBrClO₂, MW 235.27) .
  • Solubility: Moderately soluble in polar organic solvents like THF or ethanol, with aqueous solubility <1 mg/ml .
  • Bioactivity: Potential BBB permeability and CYP enzyme interaction, as seen in related aryl boronic acids .

Properties

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-6-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-18(21)15-11-19-16-7-6-12(2)9-14(16)17(15)20-10-13-5-4-8-23-13/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYROFLNVOLXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02352794” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: “MFCD02352794” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

“MFCD02352794” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, “this compound” is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “MFCD02352794” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds were selected for comparison based on structural similarity (e.g., boronic acid groups, halogen substitution) or shared applications (e.g., catalytic intermediates, drug precursors):

Property MFCD02352794 (Inferred) CAS 1046861-20-4 (Boronic Acid Derivative) CAS 1533-03-5 (Trifluoromethyl Ketone) CAS 277299-70-4 (Heterocyclic Amine)
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₉F₃O C₁₂H₁₄N₂O
Molecular Weight (g/mol) 235.27 235.27 202.17 202.25
LogP (Calculated) 1.5–2.2 0.0–2.15 3.04 2.41–3.04
Solubility in Water 0.24 mg/ml 0.24 mg/ml Insoluble 0.129 mg/ml
Bioactivity BBB Permeable High GI absorption CYP2D6 Inhibition CYP1A2 Inhibition
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura cross-coupling Microwave-assisted alkylation Acid-catalyzed cyclization

Key Differentiators

Reactivity in Cross-Coupling Reactions :

  • This compound and CAS 1046861-20-4 both serve as boronic acid coupling partners but differ in halogen substitution (Br/Cl vs. Br-only), affecting their reactivity in palladium-catalyzed reactions. Bromine substituents enhance electrophilicity, accelerating transmetallation steps .
  • CAS 277299-70-4 , a heterocyclic amine, lacks boron but exhibits nucleophilic reactivity in cyclization reactions, limiting its utility in cross-coupling .

Pharmacological Potential: CAS 1533-03-5 (trifluoromethyl ketone) shows strong CYP2D6 inhibition, making it a candidate for drug metabolism studies, whereas this compound’s boronic acid group may enable protease inhibition or boron neutron capture therapy .

Thermodynamic Stability :

  • CAS 1046861-20-4 has higher aqueous solubility (0.24 mg/ml) compared to CAS 277299-70-4 (0.129 mg/ml), attributed to its polar boronic acid group enhancing hydrogen bonding .

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